Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative featuring both an iodine substituent and a trifluoromethyl group, making it a versatile intermediate in organic synthesis. The iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the electron-withdrawing trifluoromethyl group enhances its utility in the development of pharmaceuticals and agrochemicals. The amine functionality further allows for derivatization, enabling the construction of complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for its potential in modulating biological activity and improving metabolic stability in drug candidates. Its well-defined reactivity profile makes it a reliable building block for targeted molecular design.
2-Iodo-6-(trifluoromethyl)pyridin-3-amine structure
920979-04-0 structure
Product name:2-Iodo-6-(trifluoromethyl)pyridin-3-amine
CAS No:920979-04-0
MF:C6H4F3IN2
MW:288.009043693542
MDL:MFCD11044265
CID:796768
PubChem ID:53425479

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-6-(trifluoromethyl)pyridin-3-amine
    • 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine
    • 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-
    • 5-Amino-6-iodo-2-(trifluoromethyl)pyridine
    • 3-amino-2-iodo-6-(trifluoromethyl)pyridine
    • AK103238
    • PGLQPMZEWVGHHQ-UHFFFAOYSA-N
    • FCH1401809
    • 3-amino-2-iodo-6-trifluoromethylpyridine
    • 2-iodo-6-trifluoromethylpyridin-3-ylamine
    • 2-iodo-6-trifluoromethyl-pyridin-3-ylamine
    • AX8234777
    • ST24040
    • 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)
    • (2-Iodo-6-trifluoromethylpyridin-3-yl)amine
    • J-509719
    • DS-4051
    • MFCD11044265
    • DB-082111
    • SCHEMBL830696
    • 920979-04-0
    • AKOS015995179
    • 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine
    • SB82353
    • DTXSID20698887
    • C77151
    • MDL: MFCD11044265
    • Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2
    • InChI Key: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(N)=C(I)N=1)(F)F

Computed Properties

  • Exact Mass: 287.93700
  • Monoisotopic Mass: 287.937
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.892
  • Boiling Point: 233.1°C at 760 mmHg
  • Flash Point: 94.8°C
  • Refractive Index: 1.586
  • PSA: 38.91000
  • LogP: 2.86840

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM126411-1g
2-iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
$126 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDW049-250MG
2-iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 97%
250MG
¥ 211.00 2023-04-13
Fluorochem
229655-1g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
£84.00 2022-02-28
Chemenu
CM126411-1g
2-iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
$355 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU029-200mg
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95+%
200mg
486.0CNY 2021-08-03
Alichem
A029015361-5g
3-Amino-2-iodo-6-(trifluoromethyl)pyridine
920979-04-0 95%
5g
$1594.73 2023-08-31
Fluorochem
229655-5g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
5g
£268.00 2022-02-28
eNovation Chemicals LLC
D372714-1g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95%
1g
$280 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU029-1g
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
920979-04-0 95+%
1g
1944.0CNY 2021-08-03
Aaron
AR00H0SY-100mg
3-Amino-2-iodo-6-(trifluoromethyl)-pyridine
920979-04-0 95%
100mg
$11.00 2025-02-11

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists
, France, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  24 h, rt
Reference
New pyrrolopyridine compounds, their preparation and use as PPAR activators
, France, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  24 h, rt
Reference
New pyrrolopyridine derivatives and their preparation and use as PPAR activators
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  1 h, rt
Reference
Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
Reference
Isoindolines as HDAC inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  18 h, rt
Reference
Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  18 h, 20 °C
Reference
Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  20 °C; 18 h, 20 °C
Reference
Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Potassium iodide ,  Potassium iodate Solvents: Methanol ,  Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
Reference
Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Iodine ,  Silver sulfate Solvents: Ethanol ;  2 h, 25 °C
Reference
Process for preparation of PARP7 inhibitor
, World Intellectual Property Organization, , ,

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products

Additional information on 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Introduction to 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 920979-04-0)

2-Iodo-6-(trifluoromethyl)pyridin-3-amine, with the CAS number 920979-04-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including an iodine substituent and a trifluoromethyl group, which confer it with valuable properties for various applications.

The chemical structure of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with an amino group at the 3-position, an iodine atom at the 2-position, and a trifluoromethyl group at the 6-position. The presence of these functional groups imparts specific reactivity and biological activity to the molecule, making it a valuable building block in the synthesis of more complex compounds.

In recent years, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has been extensively studied for its potential in the development of novel therapeutic agents. One of the key areas of interest is its use as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. The iodine substituent can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely used in modern synthetic chemistry.

The trifluoromethyl group in 2-Iodo-6-(trifluoromethyl)pyridin-3-amine is known for its strong electron-withdrawing effect and hydrophobicity, which can significantly influence the pharmacokinetic properties of the resulting compounds. These properties make it particularly useful in the design of drugs with improved metabolic stability and bioavailability. Additionally, the trifluoromethyl group can enhance the lipophilicity of molecules, facilitating their penetration through biological membranes.

2-Iodo-6-(trifluoromethyl)pyridin-3-amine has also been explored for its potential as a ligand in metal-catalyzed reactions. The pyridine ring provides a suitable platform for coordination with transition metals, enabling the development of efficient catalysts for various organic transformations. This aspect has been leveraged in the synthesis of complex molecules with high stereochemical control and regioselectivity.

In the context of medicinal chemistry, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has shown promise as a scaffold for the design of inhibitors targeting specific enzymes and receptors. For instance, it has been used to develop inhibitors of kinases, which are key enzymes involved in cellular signaling pathways and are often dysregulated in cancer. The ability to fine-tune the structure through chemical modifications allows researchers to optimize the potency and selectivity of these inhibitors.

The biological activity of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has been evaluated in several preclinical studies. In vitro assays have demonstrated its ability to modulate specific biological targets, such as G protein-coupled receptors (GPCRs) and ion channels. These findings have paved the way for further investigation into its therapeutic potential in vivo.

To ensure its safe and effective use in pharmaceutical applications, extensive toxicity studies have been conducted on 2-Iodo-6-(trifluoromethyl)pyridin-3-amine. These studies have shown that it exhibits low toxicity at relevant concentrations, making it a suitable candidate for drug development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 920979-04-0) is a multifaceted compound with significant potential in various areas of chemistry and biology. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising scaffold for drug discovery. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.

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